molecular formula C12H12N4O2S2 B2995512 1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 898462-71-0

1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No. B2995512
CAS RN: 898462-71-0
M. Wt: 308.37
InChI Key: CNKKRRMWAYWVQK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea” are not explicitly mentioned in the available resources .

Scientific Research Applications

Glutaminase Inhibition

Research indicates that analogs of 1,3,4-thiadiazole derivatives, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is significant because GLS plays a crucial role in cancer cell metabolism. Some truncated analogs of BPTES have shown similar potency to BPTES, with improved aqueous solubility, indicating potential for therapeutic applications in cancer treatment (Shukla et al., 2012).

Antimicrobial Activities

1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds synthesized from 5-amino-2-hydroxybenzoic acid demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like A. niger. This suggests that these compounds could be potential candidates for developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Antitumor Activities

Novel disulfide derivatives containing 1,3,4-thiadiazole moiety have been synthesized and assessed for their antiproliferative activities against various cancer cell lines, such as human liver, breast, and lung cancer cells. Some compounds exhibited stronger effects than the positive control 5-fluorouracil (5-FU), highlighting their potential as antitumor agents (Sha et al., 2015).

Solar Cell Applications

An organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, and its oxidized dimer have been utilized as a novel and universal redox couple in dye-sensitized and quantum-dot sensitized solar cells. This redox couple, coupled with a conducting poly(3,4-ethylenedioxythiophene) counter electrode, demonstrates improved redox behavior and efficiency, offering a promising alternative to conventional electrolytes in sensitization-based solar cells (Rahman et al., 2018).

Future Directions

The future directions for research on “1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry and other fields could be investigated .

properties

IUPAC Name

1-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-8(17)7-19-12-16-15-11(20-12)14-10(18)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKKRRMWAYWVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-Oxopropyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

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